molecular formula C16H20N4O4S B2528398 methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034479-18-8

methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2528398
CAS No.: 2034479-18-8
M. Wt: 364.42
InChI Key: WCUMGIQXIURXJG-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as TAK-659 and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activities. A precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds, leading to the production of several derivatives including pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Eight of these synthesized compounds showed high antibacterial activity, highlighting the potential of such structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

N-heterocyclic Carbene (NHC) Catalysts in Transesterification

Imidazol-2-ylidenes, a type of NHC, have been identified as efficient catalysts in transesterification involving various esters and alcohols. These catalysts facilitate the acylation of alcohols with enol acetates at low temperatures and with minimal catalyst loading, offering an efficient method for the formation of esters. This work underscores the role of NHCs in simplifying transesterification processes and their potential applications in organic synthesis (Grasa, Gueveli, Singh, & Nolan, 2003).

Anti-Helicobacter pylori Agents

Derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown potent and selective activity against Helicobacter pylori, a major gastric pathogen. A prototype of these derivatives exhibited low minimal inhibition concentration (MIC) values across various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. This suggests the potential of these compounds as novel anti-H. pylori agents, offering an alternative to current treatments (Carcanague et al., 2002).

Novel Sulfonamide Hybrids

The study on novel hybrids of sulfonamide carbamates revealed compounds that exhibited significant antimicrobial activities against tested bacteria. These compounds were synthesized through the reaction of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate, demonstrating the therapeutic potential of sulfonamide hybrids in addressing bacterial infections (Hussein, 2018).

Properties

IUPAC Name

methyl N-[4-[2-(2-cyclopropylimidazol-1-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-24-16(21)19-13-4-6-14(7-5-13)25(22,23)18-9-11-20-10-8-17-15(20)12-2-3-12/h4-8,10,12,18H,2-3,9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUMGIQXIURXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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